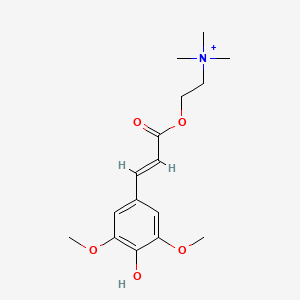

Sinapine

Description

black mustard seeds, seeds of Brassica nigra; RN given refers to parent; structure

Properties

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171957 | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sinapine: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, the choline ester of sinapic acid, is a prominent secondary metabolite naturally occurring within the plant kingdom, particularly abundant in the Brassicaceae family. This document provides a comprehensive overview of this compound's natural sources, its distribution within various plant tissues, and detailed methodologies for its extraction and quantification. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and potential applications of this bioactive compound. The guide includes quantitative data on this compound content in various plant species, a detailed schematic of its biosynthetic pathway, and a standard workflow for its analysis.

Natural Sources and Distribution of this compound in Plants

This compound is predominantly found in the seeds of plants belonging to the Brassicaceae family, where it can constitute a significant portion of the phenolic compounds.[1][2][3] Its concentration varies considerably among different species, cultivars, and even within different tissues of the same plant.

Distribution in Brassicaceae

The highest concentrations of this compound are typically found in the seeds of oilseed crops such as rapeseed (Brassica napus) and mustard (Brassica juncea and Sinapis alba).[1][3] In rapeseed, for instance, this compound is concentrated in the embryo tissues, including the hypocotyl, radicle, and cotyledons, with significantly lower levels detected in the seed coat and endosperm.[4] While present in other plant parts like leaves, stems, and roots, the concentrations are generally much lower than in the seeds.[2]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content in various plant sources as reported in the scientific literature. These values can be influenced by factors such as the plant's genetic background, growing conditions, and the analytical methods used for quantification.

Table 1: this compound Content in Seeds of Various Brassica Species

| Plant Species | Cultivar/Variety | This compound Content (mg/g of defatted meal/dry matter) | Reference(s) |

| Brassica napus (Rapeseed/Canola) | Multiple Cultivars | 6.39 - 12.28 | [5] |

| Brassica juncea (Indian Mustard) | Not specified | up to 8.7 | [2] |

| Brassica juncea (Indian Mustard) | Not specified | 1.22% by mass of press cake | [1] |

| Brassica rapa | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |

| Brassica nigra | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |

| Brassica carinata | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |

| Sinapis alba (White Mustard) | Not specified | 17.3 - 21.6 (oil-free meal) | [6] |

Table 2: this compound Content in Different Tissues of Brassica napus

| Plant Tissue | This compound Concentration (µmol/g) | Reference(s) |

| Hypocotyl and Radicle (HR) | > 22 | [4] |

| Inner Cotyledon (IC) | > 22 | [4] |

| Outer Cotyledon (OC) | > 22 | [4] |

| Seed Coat and Endosperm (SE) | 0.72 | [4] |

| Whole Seed | 20.36 | [4] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapic acid, which is then esterified with choline to form this compound.

The key enzymes involved in this pathway include:

-

Cinnamate-4-hydroxylase (C4H)

-

4-coumarate ester-3-hydroxylase (C3H)

-

Caffeate O-methyltransferase (COMT)

-

Ferulic acid 5-hydroxylase (FAH)

-

Sinapaldehyde/coniferaldehyde dehydrogenase (SALDH)

-

UDP-glucose:sinapate glucosyltransferase (SGT)

-

Sinapoylglucose:choline sinapoyltransferase (SCT) [5]

The regulation of the phenylpropanoid pathway, and consequently this compound biosynthesis, is complex and involves transcriptional control by families of transcription factors, most notably MYB proteins. These transcription factors can activate or repress the expression of the biosynthetic genes in response to developmental cues and environmental stimuli.

References

- 1. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Sinapine Biosynthesis Pathway in Brassica Species: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapine (sinapoylcholine) is a prominent secondary metabolite found in the seeds of Brassica species, including economically important crops like rapeseed (Brassica napus), mustard (Brassica juncea), and various vegetables. As the choline ester of sinapic acid, it plays a role in plant defense and serves as a storage form of choline and sinapic acid for the developing seedling. However, in the context of animal feed and human nutrition, this compound is considered an anti-nutritional factor due to its bitter taste and potential to reduce protein digestibility.[1][2] This has spurred significant research into understanding and manipulating its biosynthetic pathway to improve the quality of Brassica seed meal. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the key processes.

The Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds in plants. The pathway can be broadly divided into three main stages: the synthesis of the precursor phenylalanine via the shikimate pathway, the conversion of phenylalanine to sinapic acid, and the final esterification of sinapic acid with choline to form this compound.

From Phenylalanine to Sinapoyl-CoA

The journey begins with the aromatic amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by a group of cytochrome P450 monooxygenases and O-methyltransferases, subsequently converts cinnamic acid into sinapic acid. The key intermediates in this sequence are p-coumaric acid, caffeic acid, ferulic acid, and 5-hydroxyferulic acid. The activated form for many of these reactions is the CoA-thioester, generated by the action of 4-Coumarate:CoA Ligase (4CL) .

The Final Steps to this compound

The free sinapic acid is then activated by glycosylation. UDP-glucose:sinapate glucosyltransferase (SGT) , also known as UGT84A9, catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This activated sinapoyl donor then reacts with choline in a transesterification reaction catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) to produce this compound.

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | EC Number | Function |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Deaminates L-phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. |

| p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase | C3'H | 1.14.14.96 | Hydroxylates p-coumaroyl esters to caffeoyl esters. |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | 2.1.1.104 | Methylates caffeoyl-CoA to feruloyl-CoA. |

| Ferulate-5-Hydroxylase | F5H | 1.14.14.94 | Hydroxylates ferulic acid to 5-hydroxyferulic acid. |

| Caffeic Acid O-Methyltransferase | COMT | 2.1.1.68 | Methylates 5-hydroxyferulic acid to sinapic acid. |

| UDP-glucose:sinapate glucosyltransferase | SGT | 2.4.1.120 | Glycosylates sinapic acid to form 1-O-sinapoyl-β-glucose. |

| Sinapoylglucose:choline sinapoyltransferase | SCT | 2.3.1.91 | Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline. |

Quantitative Data

The this compound content in Brassica seeds can vary significantly depending on the species, cultivar, and environmental conditions. Genetic modification has also been shown to dramatically reduce this compound levels.

This compound Content in Various Brassica Species

| Species | Cultivar/Line | This compound Content (mg/g of defatted seed meal) | Reference |

| Brassica napus | Express | 7.5 | [3] |

| Brassica napus | Drakkar | 1.0 - 12.9 | [1][4] |

| Brassica napus | RS306 | 12.0 | [5] |

| Brassica juncea | Varuna | 6.7 - 15.1 | [2] |

| Brassica rapa | - | 16.6 - 17.3 | [6] |

| Brassica nigra | - | 21.6 - 24.3 | [6] |

Reduction of this compound Content through Genetic Modification in Brassica napus

| Gene Target | Method | Reduction in this compound Content | Reference |

| FAH and SCT | Antisense | Up to 90% | [7] |

| SGT and REF1 | EMS mutagenesis (double mutant) | Up to 71% | [3] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of this compound in canola seeds.[8][9][10]

a. Sample Preparation:

-

Grind Brassica seeds to a fine powder.

-

Defat the seed meal by extraction with a suitable solvent (e.g., hexane) if required.

-

Accurately weigh approximately 100 mg of the seed powder or defatted meal into a microcentrifuge tube.

-

Add 1 mL of 70% (v/v) methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 50% B

-

20-25 min: 50% B

-

25-26 min: Linear gradient from 50% to 10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode array detector (DAD) at 330 nm.

-

Quantification: Use a standard curve prepared with a certified this compound standard (e.g., this compound bisulfate).

Enzyme Assay for UDP-glucose:sinapate glucosyltransferase (SGT)

This protocol is a generalized assay based on the principles of glycosyltransferase assays.[11][12][13]

a. Enzyme Extraction:

-

Homogenize developing Brassica seeds in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

b. Assay Mixture (total volume of 100 µL):

-

50 mM Tris-HCl buffer, pH 7.5

-

2 mM UDP-glucose

-

1 mM sinapic acid (dissolved in a small volume of DMSO and diluted in buffer)

-

50 µL of crude enzyme extract

c. Procedure:

-

Pre-incubate the assay mixture without UDP-glucose for 5 minutes at 30°C.

-

Start the reaction by adding UDP-glucose.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

Analyze the formation of 1-O-sinapoyl-β-glucose by HPLC as described above, monitoring for the appearance of the product peak.

Agrobacterium-mediated Transformation for Gene Silencing in Brassica napus

This protocol provides a general workflow for the genetic modification of Brassica napus to silence genes in the this compound biosynthesis pathway.[1][5][14][15]

a. Vector Construction:

-

Design an RNAi construct targeting the gene of interest (e.g., SGT or SCT). This typically involves cloning a hairpin-forming sequence of the target gene into a binary vector under the control of a seed-specific promoter (e.g., napin promoter).

-

Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404 or GV3101).

b. Plant Transformation:

-

Sterilize Brassica napus seeds and germinate them on a sterile medium.

-

Prepare explants from 5-7 day old seedlings (e.g., cotyledonary petioles or hypocotyls).

-

Inoculate the explants with an overnight culture of the recombinant Agrobacterium for 30 minutes.

-

Co-cultivate the explants on a solid medium for 2-3 days in the dark.

-

Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., carbenicillin or timentin) to eliminate Agrobacterium.

-

Subculture the explants on fresh selection medium every 2-3 weeks until shoots regenerate.

-

Root the regenerated shoots on a rooting medium.

-

Transfer the rooted plantlets to soil and grow them to maturity in a greenhouse.

-

Analyze the seeds of the T1 generation for this compound content to confirm the effect of gene silencing.

Visualizations

This compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway in Brassica species.

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in Brassica seeds.

Logical Flow of Gene Silencing in Brassica

Caption: Logical workflow for reducing this compound via gene silencing.

Conclusion

The this compound biosynthesis pathway in Brassica species is a well-characterized branch of the phenylpropanoid pathway, offering several targets for genetic manipulation to improve seed meal quality. This guide has provided a detailed overview of the pathway, quantitative data on this compound accumulation, and robust protocols for its study. The provided visualizations offer a clear understanding of the biochemical and experimental workflows. For researchers and professionals in drug development and crop improvement, a thorough understanding of this pathway is crucial for developing novel strategies to enhance the nutritional value of Brassica crops and explore the potential bioactivities of its intermediates. Further research into the regulatory networks governing this pathway will undoubtedly unveil new opportunities for fine-tuning the metabolic profile of these important plants.

References

- 1. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea | Springer Nature Experiments [experiments.springernature.com]

- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction in this compound content in rapeseed (Brassica napus L.) by induced mutations in this compound biosynthesis genes. - OceanRep [oceanrep.geomar.de]

- 4. researchgate.net [researchgate.net]

- 5. gcirc.org [gcirc.org]

- 6. Biochemical characterization of sinapoylglucose:choline sinapoyltransferase, a serine carboxypeptidase-like protein that functions as an acyltransferase in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted modulation of this compound biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 12. promega.co.uk [promega.co.uk]

- 13. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Sinapine in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a prominent secondary metabolite in the Brassicaceae family, plays a multifaceted role in plant defense against a range of biotic stressors. This technical guide delves into the physiological functions of this compound, elucidating its biosynthesis, accumulation, and mechanisms of action against herbivores and pathogens. Through a comprehensive review of current research, this document provides quantitative data on its defensive properties, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and inhibit pathogen growth. Among these, secondary metabolites are of paramount importance. This compound (sinapoylcholine), an ester of sinapic acid and choline, is a notable secondary metabolite predominantly found in the seeds and vegetative tissues of plants belonging to the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana. While often cited for its antinutritional properties in rapeseed meal, emerging research highlights its significant contributions to plant immunity. This guide provides an in-depth technical overview of the physiological role of this compound in plant defense, tailored for researchers and professionals in plant science and drug development.

Biosynthesis and Accumulation of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of this compound is intricately regulated and responds to both developmental cues and environmental stimuli, including herbivore and pathogen attacks.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) .

-

Formation of Sinapic Acid: Cinnamic acid is then subjected to a series of hydroxylations and methylations to form p-coumaric acid, caffeic acid, ferulic acid, and finally sinapic acid. Key enzymes in these steps include cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , p-coumaroyl shikimate transferase (CST) , p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) , caffeoyl shikimate esterase (CSE) , caffeic acid O-methyltransferase (COMT) , and ferulate 5-hydroxylase (F5H) .

-

Activation of Sinapic Acid: Sinapic acid is activated by the formation of a high-energy glucose ester, 1-O-sinapoyl-β-glucose, a reaction catalyzed by sinapate:UDP-glucose glucosyltransferase (SGT) .

-

Formation of this compound: The final step involves the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT) , to form this compound.

Figure 1: Simplified this compound Biosynthesis Pathway.

Accumulation in Plant Tissues and Response to Stress

This compound accumulates to high levels in the seeds of many Brassicaceae species, where it can constitute a significant portion of the dry weight. In vegetative tissues, its derivative, sinapoyl malate, is more commonly found. The accumulation of these sinapate esters is not static and can be influenced by various environmental stresses. For instance, studies have shown that the levels of sinapic acid and its derivatives can increase in response to stressors like imidacloprid treatment, suggesting a role in general stress adaptation.

Role in Defense Against Herbivores

This compound and its derivatives contribute to plant defense against herbivores primarily through their antifeedant and toxic properties.

Antifeedant Activity

While direct quantitative data on the antifeedant properties of purified this compound against a wide range of insects is still an active area of research, studies on related compounds and plant extracts rich in sinapate esters provide strong evidence for their role in deterring herbivory.

A key study on Arabidopsis thaliana demonstrated that the accumulation of sinapoyl malate is induced by aphid feeding and contributes to resistance against the specialist caterpillar Pieris brassicae[1]. This suggests that different herbivores can induce defenses that are effective against other attackers.

Quantitative Data on Herbivore Defense

The following table summarizes available quantitative data related to the role of sinapate esters in herbivore defense.

| Compound | Herbivore | Plant | Effect | Quantitative Data | Reference |

| Sinapoyl malate | Pieris brassicae (caterpillar) | Arabidopsis thaliana | Induced resistance | Aphid pre-infestation leading to increased sinapoyl malate correlated with reduced caterpillar performance. | [1] |

| Sinapic acid | Spodoptera frugiperda (fall armyworm) | Artificial Diet | Increased GST activity in larvae | 170.58% and 286.01% increase in GST activity in 4th and 5th instar larvae, respectively. | [2] |

Role in Defense Against Pathogens

This compound and its precursors also exhibit antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria.

Antifungal and Antibacterial Activity

Phenolic compounds, including sinapic acid and its derivatives, are known to have broad-spectrum antimicrobial activity. They can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with microbial metabolism. While specific data for this compound is limited, the antifungal potential of sinapic acid has been documented.

Quantitative Data on Pathogen Defense

The following table presents quantitative data on the antimicrobial activity of sinapic acid.

| Compound | Pathogen | Activity | Quantitative Data (IC50) | Reference |

| Sinapic acid | Fusarium graminearum | Growth inhibition | Not explicitly provided for sinapic acid alone, but related phenolic compounds show activity. | [3] |

Signaling Pathways in this compound-Mediated Defense

The biosynthesis and accumulation of this compound in response to herbivore and pathogen attack are regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Jasmonate and Salicylate Signaling

Herbivory, particularly from chewing insects, predominantly activates the JA signaling pathway, while biotrophic pathogens often trigger the SA pathway. These signaling cascades lead to the transcriptional upregulation of genes involved in the phenylpropanoid pathway, including those responsible for this compound biosynthesis.

-

Jasmonic Acid (JA): Mechanical wounding and insect feeding trigger the synthesis of JA, which then binds to its receptor, COI1. This leads to the degradation of JAZ repressor proteins and the activation of transcription factors (e.g., MYC2) that upregulate defense gene expression, including genes in the phenylpropanoid pathway.

-

Salicylic Acid (SA): Pathogen recognition often leads to the accumulation of SA. SA signaling, mediated by the key regulator NPR1, also influences the expression of phenylpropanoid pathway genes, contributing to the production of antimicrobial compounds.

Figure 2: Hormonal Signaling in this compound-Mediated Defense.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.

Extraction and Quantification of this compound by HPLC

This protocol describes a method for the extraction of this compound from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (e.g., seeds, leaves)

-

Methanol (100%)

-

Deionized water

-

Phosphoric acid

-

This compound bisulfate standard

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Extraction:

-

Grind 100 mg of dried plant tissue to a fine powder.

-

Add 5 mL of 100% methanol to the powder.

-

Reflux the mixture for 20 minutes.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% phosphoric acid

-

Mobile Phase B: Methanol with 0.1% phosphoric acid

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Detection: UV detector at 325 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound bisulfate.

-

Inject the extracted sample into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

-

Figure 3: Workflow for HPLC Quantification of this compound.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol outlines a no-choice bioassay to evaluate the antifeedant activity of this compound against a chewing insect herbivore.

Materials:

-

Insect larvae (e.g., Pieris rapae, Spodoptera littoralis)

-

Fresh host plant leaves (e.g., cabbage, Arabidopsis)

-

This compound solution of known concentrations

-

Control solution (solvent only)

-

Petri dishes with moist filter paper

-

Leaf punch or cork borer

-

Scanner and image analysis software

Procedure:

-

Preparation of Leaf Discs:

-

Use a leaf punch to cut uniform discs from fresh host plant leaves.

-

Treat a set of leaf discs with different concentrations of this compound solution.

-

Treat a control set of leaf discs with the solvent only.

-

Allow the discs to air dry.

-

-

Bioassay Setup:

-

Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a single, pre-weighed insect larva into each Petri dish.

-

Prepare multiple replicates for each concentration and the control.

-

-

Incubation and Data Collection:

-

Incubate the Petri dishes at a controlled temperature and photoperiod suitable for the insect species.

-

After 24 or 48 hours, remove the larvae and re-weigh them.

-

Scan the remaining leaf discs.

-

-

Data Analysis:

-

Use image analysis software to measure the area of each leaf disc consumed.

-

Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

-

Calculate the larval growth inhibition by comparing the weight gain of larvae on treated versus control discs.

-

Figure 4: Workflow for Insect Antifeedant Bioassay.

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details a method to assess the antifungal activity of this compound against a plant pathogenic fungus.

Materials:

-

Pure culture of a plant pathogenic fungus (e.g., Alternaria brassicicola, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) medium

-

This compound solution of known concentrations

-

Control solution (solvent only)

-

Sterile Petri dishes

-

Fungal plugs from an actively growing culture

Procedure:

-

Preparation of Media:

-

Prepare PDA medium and autoclave it.

-

While the medium is still molten (around 45-50°C), add different concentrations of this compound solution to individual flasks.

-

Add the solvent only to a control flask.

-

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take a small plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

-

Place the fungal plug, mycelial side down, in the center of each PDA plate (both treated and control).

-

-

Incubation and Data Collection:

-

Incubate the plates at the optimal temperature for the fungal species.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Determine the IC50 (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the this compound concentration.

-

Conclusion and Future Directions

This compound and its derivatives are integral components of the chemical defense system in Brassicaceae. Their roles as antifeedants against herbivores and inhibitors of pathogen growth underscore their importance in plant fitness. The biosynthesis of these compounds is tightly regulated by complex signaling networks, offering potential targets for crop improvement strategies aimed at enhancing pest and disease resistance.

Future research should focus on:

-

Elucidating the complete signaling cascade from pest/pathogen recognition to the specific upregulation of this compound biosynthesis genes.

-

Generating more extensive quantitative data on the antifeedant and antimicrobial activities of purified this compound against a broader range of agronomically important pests and pathogens.

-

Investigating the potential synergistic effects of this compound with other plant defense compounds.

-

Exploring the potential of this compound and its derivatives as leads for the development of novel, bio-based pesticides and pharmaceuticals.

This technical guide provides a solid foundation for researchers and professionals to further explore the fascinating and complex role of this compound in the intricate world of plant-microbe and plant-insect interactions.

References

- 1. Profiling of Arabidopsis Secondary Metabolites by Capillary Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Sinapine Derivatives: A Comprehensive Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine and its derivatives, a class of phenolic compounds predominantly found in the Brassicaceae family, are gaining significant attention within the scientific community. These compounds are not only key indicators of nutritional value and taste in food crops but also exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, detailed experimental protocols for their extraction and quantification, and a comprehensive analysis of their biosynthesis and associated signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex mechanisms. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, aiming to unlock the full therapeutic and nutraceutical potential of these promising compounds.

Natural Occurrence of this compound Derivatives

This compound (sinapoylcholine) and its related compounds, such as sinapic acid, sinapoyl glucose, and sinapoyl malate, are characteristic secondary metabolites of the Brassicaceae family. Their concentrations can vary significantly depending on the species, cultivar, plant part, and developmental stage. Seeds, in particular, are a rich source of this compound, which can be a significant factor in the quality of rapeseed and mustard meal used for animal feed.

Data Presentation: Quantitative Occurrence of this compound Derivatives

The following table summarizes the quantitative data on the occurrence of major this compound derivatives in various Brassicaceae species and their specific plant parts. This data is essential for researchers targeting the isolation of these compounds or for breeding programs aimed at modifying their content in crops.

| Plant Species | Plant Part | This compound Derivative | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Brassica napus (Rapeseed/Canola) | Seeds | This compound | 6.39 - 12.28 | [1] |

| Brassica napus (Rapeseed/Canola) | Seeds | Sinapic Acid | 0.11 - 0.59 | [1] |

| Brassica napus (Rapeseed/Canola) | Seeds | Sinapoyl Glucose | 1.36 - 7.50 | [1] |

| Brassica napus (Rapeseed) | Seeds | This compound | Natural variation: 3.4 - 12.9 | [2] |

| Brassica juncea (Mustard) | Seed Meal | This compound | ~15.27 µmol/g (equivalent to ~4.74 mg/g) | [3] |

| Brassica juncea (Mustard) | Seed Meal | This compound | 1.22% by mass | |

| Arabidopsis thaliana | Leaves | Sinapoyl Malate | Wild-type levels vary with age | [4] |

| Arabidopsis thaliana | Seeds | Sinapoylcholine | Accumulates during embryo maturation | [4] |

| Brassica oleracea var. italica (Broccoli) | Sprouts (6-day old) | Total Sinapic Acid Derivatives | 4.85 | [5] |

Experimental Protocols

Accurate and efficient extraction and quantification of this compound derivatives are paramount for research and industrial applications. This section provides detailed methodologies for key experiments.

Extraction of this compound Derivatives from Brassica Seeds

This protocol outlines a standard solid-liquid extraction method for obtaining a crude extract rich in this compound derivatives.

Materials:

-

Dried and powdered Brassica seeds

-

Petroleum ether (60-80°C)

-

Ethanol (95%) or Methanol (70-100%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Protocol:

-

Defatting: Weigh the powdered seeds and place them in a cellulose thimble. Perform a Soxhlet extraction with petroleum ether for 12-16 hours to remove lipids.

-

Air Drying: Remove the thimble from the Soxhlet apparatus and allow the defatted seed powder to air dry completely in a fume hood to evaporate residual petroleum ether.

-

Extraction: Place the defatted powder back into a clean Soxhlet apparatus and perform an extraction with 95% ethanol for 8-12 hours. Alternatively, refluxing with 70% methanol at 75°C for 20 minutes can be used.

-

Solvent Evaporation: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Storage: Store the dried crude extract at -20°C for further analysis.

Ultrasound-Assisted Extraction (UAE) of this compound Derivatives

UAE is a modern and efficient technique that can enhance extraction yields and reduce extraction time.

Equipment:

-

Ultrasonic bath or probe sonicator

-

Extraction vessel

-

Solvent (e.g., 70% ethanol)

Protocol:

-

Sample Preparation: Mix the defatted seed powder with the extraction solvent (e.g., a 1:20 solid-to-liquid ratio).

-

Sonication: Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes). Maintain a constant temperature using a cooling jacket or water bath.

-

Separation: After sonication, separate the solid material from the liquid extract by centrifugation or filtration.

-

Solvent Evaporation: Concentrate the extract using a rotary evaporator as described in the previous protocol.

Quantification of this compound Derivatives by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the separation and quantification of this compound, sinapic acid, and sinapoyl glucose.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used. For example:

-

Solvent A: Water with 0.1% phosphoric acid

-

Solvent B: Methanol

-

Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 330 nm for this compound and its derivatives.

-

Column Temperature: 25-30°C.

Protocol:

-

Standard Preparation: Prepare stock solutions of this compound, sinapic acid, and sinapoyl glucose standards of known concentrations in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards. Identify the peaks of interest by comparing their retention times with those of the standards.

-

Quantification: Calculate the concentration of each derivative in the sample by using the calibration curve generated from the standards.

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The key steps involve a series of enzymatic conversions leading to the formation of sinapic acid, which is then esterified with choline.

Caption: The this compound biosynthesis pathway, illustrating the enzymatic conversion from phenylalanine to this compound.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound derivatives from a plant source.

Caption: A generalized experimental workflow for the extraction, purification, and analysis of this compound derivatives.

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives have been shown to modulate several key signaling pathways, contributing to their observed biological activities.

Sinapic acid has been demonstrated to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[6] This inhibition leads to the downregulation of pro-inflammatory mediators.

Caption: Sinapic acid's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Inhibitory effects of this compound on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Sinapine's Pharmacological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, an alkaloid predominantly found in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a choline ester of sinapic acid, this natural compound has demonstrated a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological properties, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Pharmacological Effects of this compound

This compound exhibits a broad spectrum of biological activities, which are summarized below. The quantitative data for these effects are presented in the subsequent tables.

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It has been shown to be effective in various in vitro antioxidant assays.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its capacity to modulate key inflammatory mediators and signaling pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Anticancer Properties

Emerging evidence suggests that this compound possesses anticancer activity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and the reversal of multi-drug resistance.

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, primarily through its acetylcholinesterase (AChE) inhibitory activity, which is a key target in the management of Alzheimer's disease. It also protects neuronal cells from oxidative stress-induced damage.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound and its related compound, sinapic acid.

Table 1: Antioxidant Activity of this compound and Sinapic Acid

| Compound/Assay | IC50 Value | Source |

| This compound | ||

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available | |

| Sinapic Acid | ||

| DPPH Radical Scavenging | ~32.4 µM | [1] |

| Superoxide Radical Scavenging | 17.98 mM | [2] |

| Hydroxyl Radical Scavenging | 3.80 mM | [2] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 Value | Source |

| Nitric Oxide (NO) Production | RAW 264.7 | Data not available | |

| Cyclooxygenase-2 (COX-2) Inhibition | Data not available |

Table 3: Anticancer Activity of this compound and Sinapic Acid

| Compound | Cell Line | IC50 Value | Source |

| This compound | MCF-7 (Doxorubicin-resistant) | Not directly cytotoxic, but reverses resistance | [3] |

| Sinapic Acid | HT-29 (Colon Cancer) | 317.5 µM | [3][4] |

Table 4: Neuroprotective Activity of this compound

| Assay | Source of Enzyme/Cell Line | IC50/EC50 Value | Source |

| Acetylcholinesterase Inhibition | Rat Cerebral Homogenate | 3.66 µM | [5] |

| Acetylcholinesterase Inhibition | Rat Blood Serum | 22.1 µM | [5] |

| Neuroprotection against Na2S2O4-induced cytotoxicity | PC12 cells | Not specified | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the review of this compound's pharmacological effects.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[6][7][8]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method to evaluate the free radical scavenging capacity of antioxidants.

-

Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, causing a decolorization that is measured spectrophotometrically.

-

Protocol Outline:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of the this compound solution to a 96-well plate.

-

Add the diluted ABTS radical solution to each well and incubate at room temperature for a defined period.

-

Measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and the IC50 value.[1][9]

-

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Protocol Outline:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Measure the absorbance at a wavelength of around 540 nm.

-

Determine the concentration of nitrite using a standard curve of sodium nitrite and calculate the percentage of NO inhibition and the IC50 value.

-

Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of around 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.[10][11][12]

-

Neuroprotective Activity Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

-

Principle: The activity of AChE is measured by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a solution of acetylcholinesterase from a suitable source (e.g., rat brain homogenate).

-

In a 96-well plate, add the AChE solution, DTNB solution, and different concentrations of this compound.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the increase in absorbance at a wavelength of around 412 nm over time.

-

Calculate the percentage of AChE inhibition and determine the IC50 value.[5]

-

Neuroprotection Assay in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal-like cells from damage induced by an oxidative stressor.

-

Principle: PC12 cells, a rat pheochromocytoma cell line, are often used as a model for neuronal cells. Cell viability is assessed after exposure to an oxidative agent (e.g., hydrogen peroxide or sodium dithionite) in the presence or absence of the test compound.

-

Protocol Outline:

-

Culture PC12 cells and differentiate them into a neuronal phenotype if required.

-

Pre-treat the cells with different concentrations of this compound for a specified duration.

-

Expose the cells to an oxidative stressor (e.g., H₂O₂) for a defined period.

-

Assess cell viability using an appropriate method, such as the MTT assay.

-

Calculate the percentage of neuroprotection and determine the EC50 value.[5]

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. youtube.com [youtube.com]

- 3. This compound reverses multi-drug resistance in MCF-7/dox cancer cells by downregulating FGFR4/FRS2α-ERK1/2 pathway-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dpph assay ic50: Topics by Science.gov [science.gov]

- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinapine's Role as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants such as rapeseed and mustard, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its role as an acetylcholinesterase (AChE) inhibitor is of particular importance, suggesting its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with acetylcholinesterase, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several currently approved treatments for the symptomatic relief of Alzheimer's disease. This compound's ability to inhibit AChE, coupled with its antioxidant and neuroprotective properties, makes it a compelling candidate for further investigation in the development of novel neurotherapeutics.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Value | Source Enzyme | Reference |

| IC50 | 3.66 µM | Rat Cerebral Homogenate | [1] |

| IC50 | 22.1 µM | Rat Blood Serum | [1] |

| % Inhibition | 85% | Not Specified | [2] |

Mode of Inhibition: Studies have indicated that this compound acts as a competitive inhibitor of acetylcholinesterase. This mode of inhibition suggests that this compound binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. This is plausible due to the structural similarities between this compound and acetylcholine, both containing a quaternary nitrogen atom which can interact with the anionic subsite of the AChE active site.[3]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. The following is a detailed protocol adapted for the evaluation of this compound.

Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or rat brain homogenate)

-

This compound (of high purity)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or a minimal amount of DMSO and then diluted in buffer).

-

Prepare a series of dilutions of this compound to determine the IC50 value.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the this compound solution (or buffer for the control)

-

20 µL of DTNB solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of inhibition is calculated using the following formula:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

-

Determination of Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

Procedure:

-

Perform the AChE inhibition assay as described above, but for each concentration of this compound, vary the concentration of the substrate ATCI.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).

-

The pattern of the lines on these plots will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.

-

The inhibition constant (Ki) can be calculated from the data obtained from these plots.

Molecular Docking of this compound with Acetylcholinesterase

Molecular docking studies can provide insights into the binding mode of this compound within the active site of AChE at an atomic level.

Protocol Outline:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of acetylcholinesterase from a protein database (e.g., Protein Data Bank, PDB; a common structure used is from Torpedo californica, PDB ID: 1ACJ or 2C5G).[4][5]

-

Prepare the protein for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This is typically done using software such as AutoDock Tools, Maestro (Schrödinger), or MOE (Chemical Computing Group).

-

-

Preparation of the Ligand:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular modeling software.

-

Optimize the geometry and minimize the energy of the this compound molecule using a suitable force field.

-

-

Docking Simulation:

-

Define the binding site on the AChE molecule. This is typically a grid box encompassing the active site gorge.

-

Perform the docking simulation using software like AutoDock, Glide, or GOLD. The software will generate a series of possible binding poses of this compound within the AChE active site and score them based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between this compound and the amino acid residues of the AChE active site (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking). This analysis can help to identify the key residues involved in the binding and explain the inhibitory activity of this compound.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound as an acetylcholinesterase inhibitor is its direct interference with the catalytic activity of the AChE enzyme within the cholinergic synapse.

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the normal functioning of a cholinergic synapse and the point of intervention by this compound.

Caption: Cholinergic synapse and the inhibitory action of this compound.

Workflow for In Vitro Screening of this compound

The following diagram outlines a typical workflow for the in vitro evaluation of this compound as an acetylcholinesterase inhibitor.

References

Preliminary In Vitro Studies on Sinapine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is an alkaloidal amine predominantly found in the seeds of cruciferous plants, such as those from the Brassica genus. It has garnered interest in the scientific community due to its various reported biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects. Preliminary in vitro research has begun to explore the cytotoxic potential of this compound and its underlying mechanisms of action, suggesting its potential as a modulator of cellular pathways involved in cell death and survival. This technical guide provides a consolidated overview of the current in vitro findings on this compound's cytotoxicity, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways implicated in its activity. Due to the limited availability of direct cytotoxicity data for this compound, this guide also includes data on sinapic acid, a closely related hydroxycinnamic acid derivative, to provide a broader context for the potential biological activities of this class of compounds.

Quantitative Cytotoxicity Data

The direct cytotoxic effect of this compound on cancer cell lines is not extensively documented in the current literature with specific IC50 values. However, studies on its related compound, sinapic acid, provide some insight into the potential antiproliferative effects.

Cytotoxicity of Sinapic Acid in Various Cell Lines

| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Assay Type |

| HT-29 (Human Colon Carcinoma) | Sinapic Acid | 317.5 | 24 | XTT |

| V79 (Chinese Hamster Lung Fibroblast) | Sinapic Acid | 1860 | 18 | Neutral Red Uptake |

| HeLa (Human Cervical Carcinoma) | Sinapic Acid | 7248 | 18 | Neutral Red Uptake |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

In contrast to direct cytotoxicity, this compound has shown low toxicity in certain non-cancerous cell lines. For instance, in C2C12 myoblasts, concentrations of this compound up to 400 μM resulted in cell viability remaining above 80%, indicating a lack of significant cytotoxic effect in this particular cell line.

Signaling Pathways and Mechanisms of Action

This compound's bioactivity appears to be mediated through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action based on preliminary in vitro studies.

This compound's Role in Reversing Doxorubicin Resistance

In cancer cells resistant to the chemotherapeutic agent doxorubicin, this compound has been shown to downregulate the expression of multidrug resistance protein 1 (MDR1). This effect is proposed to be mediated through the inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.

Protective Effect of this compound Against Oxidative Stress

This compound has demonstrated a protective effect against tert-butyl hydroperoxide (TBHP)-induced cell death in C2C12 myoblasts. This protection is attributed to its ability to suppress the activation of the Akt, p38, and JNK signaling pathways, which are often triggered by oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary in vitro studies of this compound and related compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 16-24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or the compound of interest.

-

Include untreated and vehicle-treated controls.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Doxorubicin Accumulation Assay

This assay is used to determine the intracellular concentration of doxorubicin, often in the context of multidrug resistance.

-

Cell Seeding and Treatment:

-

Seed cells in a suitable culture plate and allow them to attach.

-

Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).

-

-

Doxorubicin Incubation:

-

Add doxorubicin to the medium at a final concentration (e.g., 10 µM).

-

Incubate for a defined period (e.g., 1-2 hours) to allow for drug uptake.

-

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

-

Lyse the cells using a suitable lysis buffer.

-

Extract doxorubicin from the cell lysate using an organic solvent (e.g., a mixture of chloroform and isopropanol).

-

-

Quantification:

-

Measure the fluorescence of the extracted doxorubicin using a fluorescence spectrophotometer (excitation ~480 nm, emission ~590 nm).

-

Alternatively, quantify the amount of doxorubicin using High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Normalize the amount of intracellular doxorubicin to the total protein content of the cell lysate.

-

Real-Time PCR for MDR1 Expression

This method quantifies the level of messenger RNA (mRNA) for the MDR1 gene.

-

RNA Extraction:

-

Treat cells with this compound as required.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using the synthesized cDNA, specific primers for the MDR1 gene, and a suitable qPCR master mix (e.g., containing SYBR Green or using TaqMan probes).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

-

Data Analysis:

-

Calculate the relative expression of the MDR1 gene using the ΔΔCt method.

-

Western Blot for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.

-

Protein Extraction:

-

Treat cells with this compound and/or other stimuli (e.g., TBHP).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-p38, total-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction between proteins and DNA in the cell, such as the binding of transcription factors to promoter regions.

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., NF-κB).

-

Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-